Imidazo[1,2-a]quinoxaline
描述
属性
IUPAC Name |
imidazo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)12-7-10-11-5-6-13(9)10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNBGTYLJIUATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=NC=CN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178063 | |
| Record name | Imidazo(1,2-a)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235-05-2 | |
| Record name | Imidazo(1,2-a)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000235052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions: Imidazo[1,2-a]quinoxaline can be synthesized through various methods, including intramolecular cyclization and multicomponent reactions. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole in the presence of phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light . Another approach is the I2-catalyzed cascade coupling protocol, which involves sp3 and sp2 C–H cross-dehydrogenative coupling .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For example, the I2-mediated direct sp3 C–H amination reaction is operationally simple and provides high yields . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
化学反应分析
Reaction Scheme
A typical reaction scheme for synthesizing imidazo[1,2-a]quinoxaline derivatives is illustrated as follows:
Yields and Conditions
The yields for these reactions can vary significantly based on the specific conditions used:
-
Bimolecular condensation typically yields around 95%.
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Cyclization under strong basic conditions can achieve yields of up to 80% .
Chemical Reactions and Mechanisms
This compound undergoes various chemical reactions that allow for the formation of diverse derivatives:
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Electrophilic Substitution : The nitrogen atoms in the imidazo ring can participate in electrophilic substitution reactions, allowing for further functionalization.
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Lithiation and Halogen-Metal Exchange : These reactions are utilized to introduce new substituents at specific positions on the ring system.
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Pictet–Spengler Reaction : This reaction is used for synthesizing derivatives by reacting with aldehydes or ketones, leading to the formation of additional cyclic structures from the this compound scaffold .
Reaction Types
| Reaction Type | Description |
|---|---|
| Electrophilic Substitution | Involves substitution at nitrogen sites leading to new functional groups. |
| Lithiation | Facilitates introduction of new substituents through metal exchange reactions. |
| Pictet–Spengler Cyclization | Forms additional cyclic structures via reaction with carbonyl compounds. |
Activity Data
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| EAPB02303 | 3 | Tubulin interaction |
| EAPB02203 | 60 | EGFR inhibition |
| Vemurafenib | 139 | Targeting BRAF mutations |
科学研究应用
Anticancer Applications
Overview
Imidazo[1,2-a]quinoxaline derivatives have been extensively studied for their anticancer properties. These compounds often exhibit potent activity against various cancer cell lines, particularly melanoma.
Key Findings
- Synthesis and Activity : New derivatives of this compound have been synthesized through various methods, including bimolecular condensation and Suzuki cross-coupling reactions. These compounds demonstrated significant growth inhibition in A375 melanoma cells, with IC50 values showing superior potency compared to established treatments like imiquimod and fotemustine .
- Mechanism of Action : One notable derivative, EAPB02303, was found to be approximately 20 times more potent than vemurafenib (a standard treatment for BRAF mutant melanoma). Its mechanism involves unique pathways distinct from traditional chemotherapeutics, as evidenced by transcriptomic analyses .
- In Vivo Studies : EAPB02303 also exhibited promising results in vivo, reducing tumor size in human melanoma xenografts without significant toxicity to normal cells, indicating its potential for clinical application .
Antifungal Applications
Overview
Recent studies have also explored the antifungal properties of this compound derivatives, presenting them as potential candidates for agricultural fungicides.
Key Findings
- Synthesis and Evaluation : Various this compound derivatives were synthesized and evaluated against ten phytopathogenic fungi. Compounds 5c and 5f showed remarkable antifungal activity with EC50 values as low as 5.1 μg/mL against specific strains such as Fusarium solani and Valsa mali .
- Mechanism of Action : Preliminary investigations suggest that these compounds disrupt fungal growth processes such as hyphal differentiation and spore germination, making them effective fungicides .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing this compound derivatives. Recent SAR studies have indicated that:
- Substituents on the imidazole ring significantly influence the potency of these compounds against both cancer cells and fungi.
- Electron-donating groups generally enhance activity, while electron-withdrawing groups may reduce it .
Summary of Research Findings
| Application | Compound | IC50/EC50 Values | Notable Effects |
|---|---|---|---|
| Anticancer | EAPB02303 | ~20 nM (melanoma) | Superior to vemurafenib; unique mechanism |
| Antifungal | 5c | 5.6 μg/mL (Fusarium solani) | Disrupts spore germination; broad-spectrum activity |
| Anticancer | Various | Varies by derivative | Significant growth inhibition in A375 cells |
作用机制
Imidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as imidazo[1,5-a]quinoxaline and pyrrolo[1,2-a]quinoxaline . While these compounds share a similar fused ring system, this compound is unique in its specific biological activities and synthetic versatility.
相似化合物的比较
Imidazo[1,5-a]quinoxaline
Structural Differences: The imidazole ring is fused at the 1,5-positions of quinoxaline, altering electronic distribution and steric interactions compared to the 1,2-a isomer. Biological Activity:
- Imidazo[1,5-a]quinoxaline derivatives exhibit comparable antitumor activity to imidazo[1,2-a]quinoxaline but require higher concentrations (IC₅₀ >10 μM vs. 4.07 × 10⁻⁴ μM for melanoma A375 cells) .
- Enhanced TLR7 antagonism is observed in pyrazolo[1,5-a]quinoxaline derivatives (IC₅₀ = 8.2 μM) over imidazo[1,5-a] analogs, attributed to optimal alkyl chain length (4–5 carbons) . Synthesis: I₂-catalyzed sp³/sp² C–H cross-dehydrogenative coupling enables efficient synthesis of imidazo[1,5-a]quinoxalines in high yields (75–92%) .
| Parameter | This compound | Imidazo[1,5-a]quinoxaline |
|---|---|---|
| Antitumor IC₅₀ (A375 cells) | 4.07 × 10⁻⁴ μM | >10 μM |
| TLR7 Antagonism (IC₅₀) | N/A | 8.2 μM (pyrazolo variant) |
| Synthetic Yield | 70–85% | 75–92% |
Pyrazolo[1,5-a]quinoxaline
Structural Differences : Replacement of the imidazole ring with pyrazole enhances π-π stacking capabilities, critical for TLR7 binding .
Biological Activity :
- Pyrazolo[1,5-a]quinoxalines demonstrate superior TLR7/8 antagonism (IC₅₀ = 8.2–10 μM) compared to this compound derivatives, which lack TLR8 selectivity .
Triazolo[4,3-a]quinoxaline
Structural Differences : A triazole ring replaces imidazole, increasing polarity and hydrogen-bonding capacity.
Biological Activity :
- Triazoloquinoxalines act as DNA intercalators and Topo II inhibitors, with antiproliferative IC₅₀ values of 0.89–1.56 × 10⁻⁴ μM against leukemia cells, outperforming this compound in hematologic malignancies .
Pyrrolo[1,2-a]quinoxaline
Structural Differences : A pyrrole ring introduces a five-membered heterocycle, altering electron density.
Biological Activity :
Key Research Findings and Trends
- Anticancer Efficacy: this compound derivatives show superior melanoma cell inhibition (IC₅₀ = 4.07 × 10⁻⁴ μM) over imiquimod and fotemustine .
- Synthetic Accessibility: this compound synthesis via microwave-assisted methods achieves 85% yield, whereas imidazo[1,5-a] derivatives require metal-free I₂/DMSO systems .
- Therapeutic Scope: While imidazo[1,2-a]quinoxalines dominate oncology research, pyrazolo and triazolo variants excel in immunomodulation and antiviral applications .
生物活性
Imidazo[1,2-a]quinoxaline is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology. This article reviews the biological activity of this compound derivatives, focusing on their synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
This compound is characterized by a fused imidazole and quinoxaline ring system. The synthesis of this compound typically involves the condensation of 2-imidazole carboxylic acid with ortho-fluoroaniline, followed by various substitution reactions. Recent studies have also employed microwave-assisted synthesis techniques to enhance yields and reduce reaction times .
Biological Activity: Overview
This compound derivatives exhibit a range of biological activities, including:
- Antitumor Activity: Many derivatives have shown promising results against various cancer cell lines, particularly melanoma.
- Kinase Inhibition: These compounds have been identified as inhibitors of key kinases involved in cancer progression, such as epidermal growth factor receptor (EGFR) and IκB kinase (IKK) .
- Antimicrobial Properties: Some derivatives also demonstrate activity against microbial pathogens.
Antitumor Activity
A pivotal study evaluated the cytotoxic effects of several this compound derivatives on the A375 melanoma cell line. The compounds were tested for their half-maximal inhibitory concentration (IC50), which indicates the effectiveness of a substance in inhibiting a specific biological function.
Table 1: IC50 Values on A375 Melanoma Cell Line
| Compound | IC50 (nM) |
|---|---|
| EAPB02303 | 3 |
| EAPB02302 | 60 |
| Vemurafenib | 139 |
| EAPB02203-7b | 3493 |
| EAPB02214 | >10000 |
The compound EAPB02303 was found to be significantly more potent than vemurafenib, a standard treatment for BRAF mutant melanoma .
The mechanism through which this compound exerts its anti-cancer effects has been explored through transcriptomic analysis. Unlike traditional therapies that inhibit tubulin polymerization, EAPB02303 operates via distinct pathways that do not lead to necrosis but rather reduce tumor size and weight in xenograft models .
Inhibitory Effects on Kinases
In addition to its antitumor properties, this compound has been identified as an inhibitor of rhJNK1 with an IC50 value of 1.6 μM . This kinase is involved in various cellular processes including apoptosis and inflammation. The inhibition of such pathways underscores the potential of this compound derivatives in treating conditions beyond cancer.
常见问题
Q. What are the current green synthesis methods for Imidazo[1,2-a]quinoxaline derivatives, and how can their efficiency be evaluated?
Methodological Answer: Recent advances emphasize eco-friendly protocols, such as iodine-catalyzed cross-dehydrogenative coupling (CDC) reactions. For example, Zhang et al. (2015) achieved a 78% yield using I₂ catalysis under solvent-free conditions, minimizing waste . Efficiency can be assessed via metrics like atom economy, reaction time, and solvent usage. Comparative studies between traditional methods (e.g., multi-step organic synthesis) and green approaches (e.g., microwave-assisted reactions) should include yield optimization and purity analysis using techniques like HPLC .
Q. How can researchers characterize the structural purity and regioselectivity of this compound derivatives?
Methodological Answer: Structural validation requires a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, Holzhauer et al. (2022) confirmed regioselectivity in tetrazoloquinoxaline derivatives via crystallographic data . LC/ESI-MS is critical for detecting trace impurities in plasma samples, as demonstrated by Khier et al. (2020) for pharmacokinetic studies .
Q. What in vitro assays are recommended for initial screening of antitumor activity in this compound derivatives?
Methodological Answer: Standard assays include MTT for cytotoxicity, apoptosis markers (e.g., caspase-3 activation), and cell cycle analysis (flow cytometry). Patinote et al. (2017) identified potent antitumor derivatives by comparing IC₅₀ values across cancer cell lines, emphasizing dose-response validation . Secondary assays like mitochondrial membrane potential disruption (JC-1 staining) can elucidate mechanistic pathways .
Advanced Research Questions
Q. How can contradictory biological activity data among structurally similar this compound derivatives be resolved?
Methodological Answer: Contradictions often arise from assay variability or pharmacokinetic differences. Researchers should:
- Cross-validate results using orthogonal assays (e.g., in vitro vs. ex vivo models).
- Apply factorial design to isolate variables (e.g., substituent effects, solvent polarity) .
- Use molecular docking to predict binding affinities, as seen in GABAA receptor studies by Jacobsen et al. (1996) .
- Replicate experiments under standardized conditions, as highlighted in Kalinin et al. (2020) for structure-activity relationship (SAR) consistency .
Q. What strategies optimize the pharmacokinetic profiles of this compound-based therapeutics?
Methodological Answer: Key approaches include:
- Lipophilicity modulation : Introduce polar groups (e.g., sulfonamides) to enhance solubility, as in triazole-linked hybrids .
- Plasma stability assays : Use LC/ESI-MS to monitor metabolite formation in rat plasma .
- Prodrug design : Mask reactive functional groups to improve bioavailability, as demonstrated for anticonvulsant derivatives .
- In silico ADME prediction : Tools like COMSOL Multiphysics integrate AI to simulate absorption and toxicity profiles .
Q. How can computational modeling advance structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer: Computational workflows involve:
- Molecular docking : Identify binding poses at target sites (e.g., GABAA receptors or kinase domains ).
- QSAR modeling : Use descriptors like logP, HOMO/LUMO energies to predict bioactivity.
- AI-driven synthesis planning : Platforms like Chemotion Repository enable reaction pathway optimization .
- Dynamic simulations : COMSOL Multiphysics models reaction kinetics for scale-up feasibility .
Methodological Pitfalls and Solutions
Q. What are common pitfalls in experimental design for synthesizing this compound derivatives, and how can they be mitigated?
Methodological Answer:
- Pitfall 1 : Overlooking regioselectivity in cyclization steps. Solution: Use directing groups (e.g., methylthio) to control reactivity, as in ethyl isocyanoacetate cycloadditions .
- Pitfall 2 : Poor reproducibility due to moisture-sensitive intermediates. Solution: Employ anhydrous conditions and real-time monitoring via FT-IR .
- Pitfall 3 : Inadequate statistical power in biological assays. Solution: Use ANOVA with post-hoc tests (e.g., Fisher’s LSD) and ensure n ≥ 3 replicates, as in neuropharmacological studies .
Data Management and Validation
Q. How should researchers manage and validate large datasets in this compound studies?
Methodological Answer:
- Data repositories : Chemotion and PubChem provide open-access platforms for sharing synthetic protocols .
- Validation frameworks : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with methodological rigor .
- Encryption protocols : Secure sensitive data (e.g., preclinical results) using blockchain-enabled platforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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